2-(4-Methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining pyridine, nitrophenyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and nitrophenyl intermediates, followed by their coupling with the chromeno-pyrrole core. Common reagents used in these reactions include pyridinium salts, nitrobenzene derivatives, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.
Scientific Research Applications
2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyridone alkaloids: These compounds share the pyridine moiety and exhibit diverse biological activities.
Naphtho[2,3-c]thiophene-4,9-dione derivatives: Similar in structure and used in photovoltaic applications.
Properties
Molecular Formula |
C23H15N3O5 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15N3O5/c1-13-10-11-24-18(12-13)25-20(14-6-8-15(9-7-14)26(29)30)19-21(27)16-4-2-3-5-17(16)31-22(19)23(25)28/h2-12,20H,1H3 |
InChI Key |
KAJHHPVMDKYFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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